molecular formula C12H12ClNO3S B2582261 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide CAS No. 392314-55-5

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

Cat. No. B2582261
CAS RN: 392314-55-5
M. Wt: 285.74
InChI Key: BEWCQLPDQMWGKR-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide (2-CNP) is an organic compound belonging to the class of thiophenes. It is a derivative of acetamide, a common component of many organic compounds. 2-CNP is an important intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. It has also been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones 2-Chloro-N-phenylacetamide serves as a key electrophilic building block in the synthesis of thiazolo[3,2-a]pyrimidinones. The process involves the formation of these compounds with acceptable yields and has been confirmed through various analytical and spectral studies, along with single-crystal X-ray data (Janardhan et al., 2014).

Molecular Conformations and Supramolecular Assembly The structural analysis of halogenated N,2-diarylacetamides, which include variations of the compound , reveals diverse molecular conformations and patterns of supramolecular assembly. These structures are primarily stabilized through a combination of N-H...O and C-H...π(arene) hydrogen bonds, showcasing the versatile structural configurations these compounds can adopt (Nayak et al., 2014).

Biological Activity and Pharmacological Potential

Anticonvulsant and Antidepressant Activity Some derivatives of N-phenylacetamide, closely related to the compound , exhibit significant anticonvulsant and antidepressant activities. These activities have been demonstrated in various models, indicating the potential pharmaceutical application of these compounds (Aktürk et al., 2002).

Antimicrobial Activity Derivatives of N-phenylacetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship of these compounds suggests the influence of substituents on their biological activity, offering insights for potential pharmaceutical applications (Desai et al., 2008).

Synthesis in Green Media The synthesis of N-phenylacetamide derivatives in environmentally friendly media such as PEG-400 highlights the move towards greener and more sustainable chemical synthesis methods. This approach not only provides good yields but also aligns with the principles of green chemistry by reducing pollution and simplifying operations (Sheng-qing, 2010).

properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWCQLPDQMWGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

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